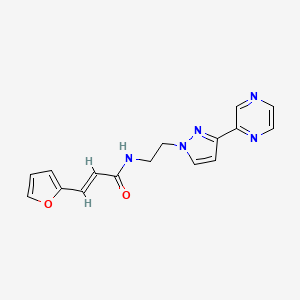

(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-16(4-3-13-2-1-11-23-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h1-7,9,11-12H,8,10H2,(H,19,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXVOMDYTVXWAB-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various cellular pathways, particularly in cancer cell lines. The following sections detail its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) | Target Cytokine |

|---|---|---|

| Compound A | 65% | TNF-alpha |

| Compound B | 70% | IL-6 |

While specific data for this compound is limited, its structural similarity to other effective pyrazole derivatives suggests comparable activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole-based compounds in clinical settings:

- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in marked apoptosis in MCF7 breast cancer cells, with an IC50 value of 3.79 µM .

- Inflammatory Model : In an animal model of inflammation, compounds similar to this compound exhibited significant reductions in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) share the acrylamide backbone but differ in substituents, significantly altering their physicochemical and electronic properties.

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations :

- Electron-Deficient Systems: The target compound’s pyrazine ring (vs.

- Furan vs. Phenyl : The furan-2-yl group (target compound and ) introduces oxygen-mediated polarity and hydrogen-bonding capacity, contrasting with the lipophilic phenyl or p-tolyl groups in .

- Cyanogroup Effects: The cyano-substituted analog exhibits increased electrophilicity, which may enhance reactivity in nucleophilic environments compared to the target compound .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight is intermediate among analogs.

- Thermal Stability : The melting point of (427 K) indicates high thermal stability, a trait likely shared by the target compound due to its rigid heterocyclic framework.

Q & A

Q. What are the key steps in synthesizing (E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of the pyrazole-ethylamine intermediate via coupling of pyrazine-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions .

- Step 2 : Formation of the acrylamide group through amidation using acryloyl chloride and the amine intermediate. Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) are critical to avoid side reactions .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to assign protons/carbons in furan, pyrazine, and acrylamide groups .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+: 350.14; observed: 350.13) .

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths/angles and stereochemistry .

Q. What are common chemical reactions involving this compound?

Reactivity is driven by:

- Furan ring : Susceptible to oxidation (e.g., with m-CPBA) to form diketones .

- Acrylamide group : Reduction (e.g., LiAlH4) yields amine derivatives; nucleophilic substitution at the β-carbon .

- Pyrazine-pyrazole system : Electrophilic substitution (e.g., bromination) at electron-deficient positions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Continuous flow reactors : Improve heat/mass transfer and reduce side products (e.g., 80% yield vs. 60% in batch reactions) .

- Catalyst screening : Pd/C for selective reductions or iodine for coupling reactions enhances efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require quenching to prevent degradation .

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Batch synthesis | 60 | 90 | |

| Flow chemistry | 80 | 95 | |

| Catalytic coupling | 75 | 92 |

Q. How to resolve contradictions in biological activity data?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., oxidized furan derivatives) that may interfere with assays .

- Assay conditions : Adjust pH (6.5–7.5) and incubation time (24–48 hrs) to match compound stability .

- Computational docking : Cross-validate experimental IC50 values with predicted binding affinities to enzymes (e.g., Sortase A) .

Q. What computational methods predict this compound’s reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) to guide SAR studies .

- ADMET prediction : Tools like SwissADME assess solubility (LogP: 2.1) and cytochrome P450 interactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace pyrazine with pyridine to test electronic effects on bioactivity .

- Side-chain variations : Introduce hydroxyl or methyl groups to the ethyl linker to modulate pharmacokinetics .

- Bioisosteres : Substitute furan with thiophene and compare antimicrobial potency (e.g., MIC: 8 μg/mL vs. 16 μg/mL) .

| Derivative | MIC (μg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| Furan analog | 8 | 75 |

| Thiophene analog | 16 | 60 |

| Pyridine analog | 12 | 68 |

Q. What mechanistic insights exist for its biological activity?

- Antimicrobial action : Disrupts bacterial membrane integrity via furan-mediated lipid peroxidation .

- Anticancer activity : Induces apoptosis in HeLa cells by inhibiting Bcl-2 and activating caspase-3 .

- Enzyme inhibition : Binds to Sortase A (Kd: 2.3 μM) via hydrogen bonding with pyrazine nitrogen .

Methodological Considerations

Q. How to address low crystallinity for X-ray analysis?

- Co-crystallization : Use triphenylphosphine oxide as a co-former to improve crystal packing .

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions in ethanol/water mixtures .

Q. What strategies validate reaction mechanisms in synthetic pathways?

- Isotopic labeling : -labeled acrylamide tracks carbon migration during amidation .

- Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to confirm rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.